molecular formula C7H6BrIO B059771 4-Bromo-2-iodo-1-methoxybenzene CAS No. 98273-59-7

4-Bromo-2-iodo-1-methoxybenzene

Cat. No.: B059771
CAS No.: 98273-59-7
M. Wt: 312.93 g/mol
InChI Key: CTPNHFOXNXLPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-iodo-1-methoxybenzene is a useful research compound. Its molecular formula is C7H6BrIO and its molecular weight is 312.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cleavage of Epoxides into Halohydrins : This study describes the use of 4-Bromo-2-iodo-1-methoxybenzene in the ring opening of epoxides to afford vicinal iodo alcohols and bromo alcohols under neutral conditions, showcasing its role in regioselective synthesis (Niknam & Nasehi, 2002).

  • Ring Halogenations of Polyalkylbenzenes : Another application involves its role in ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts to create mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

  • Synthesis of Chiral Liquid Crystals : This compound is used in the synthesis of chiral liquid crystals, demonstrating its importance in material science for creating enantiopure trioxadecalin derived liquid crystals (Bertini et al., 2003).

  • Structural Determinants in 4-Halotriaroylbenzenes : The compound contributes to understanding the structural determinants and halogen bonding in 4-halotriaroylbenzenes, essential for chemical engineering and material development (Pigge et al., 2006).

  • Synthesis of Sterically Protected Diphosphene : this compound is used in the preparation of sterically protected diphosphene, indicating its role in creating compounds with low-coordinate phosphorus atoms, which have implications in various chemical and material applications (Toyota et al., 2003).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 indicate that it can cause skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Properties

IUPAC Name

4-bromo-2-iodo-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPNHFOXNXLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450635
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98273-59-7
Record name 4-Bromo-2-iodo-1-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=S([O-])([O-])=S
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-anisole (4.417 g, 23.6 mmol) was dissolved in acetonitrile (200 mL) and placed under an argon atmosphere in the absence of light. Iodobenzene diacetate (9.18 g, 28.5 mmol) was added followed by iodine (3.6 g, 14.2 mmol). The mixture was stirred for 16 hours at ambient temperature. The mixture was then poured into 1M Na2S2O3 (200 mL) and stirred until the solution was colourless. The solution was then extracted with diethyl ether (3×100 mL). The combined organic extracts were then washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The crude product was filtered through a silica gel plug eluting with heptane/ethyl acetate (3:1) (200 mL). The filtrate was concentrated and the residue was distilled using a Kugelrohr apparatus collecting the compound at 75° C., 0.01 mbar.
Quantity
4.417 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.18 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three
Name
Na2S2O3
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Iodomethane (103 μL, 1.65 mmol) was added to a solution of 4-bromo-2-iodophenol (450 mg, 1.51 mmol) and potassium carbonate (271 mg, 1.96 mmol) in acetone (10 mL). The resulting mixture was stirred at room temperature for 16 hours.
Quantity
103 μL
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-iodo-1-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-iodo-1-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-iodo-1-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-iodo-1-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-iodo-1-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-iodo-1-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.